molecular formula C17H17NO6S B10809942 Methyl 3-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)-4-methylbenzoate

Methyl 3-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)-4-methylbenzoate

Cat. No.: B10809942
M. Wt: 363.4 g/mol
InChI Key: YRHDAVZQMSEEIT-UHFFFAOYSA-N
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Description

Methyl 3-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)-4-methylbenzoate is a complex organic compound that features a benzodioxine ring fused with a sulfonamide group and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)-4-methylbenzoate typically involves multiple steps:

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized by the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Sulfonamide Formation: The benzodioxine derivative is then reacted with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine to form the sulfonamide group.

    Esterification: The final step involves the esterification of the sulfonamide derivative with methyl 4-methylbenzoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 3-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of target proteins. This interaction can lead to the inhibition of enzyme activity or the alteration of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)benzoate
  • Methyl 3-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)-4-chlorobenzoate
  • Methyl 3-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)-4-nitrobenzoate

Uniqueness

Methyl 3-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)-4-methylbenzoate is unique due to the presence of both the benzodioxine and sulfonamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-11-3-4-12(17(19)22-2)9-14(11)18-25(20,21)13-5-6-15-16(10-13)24-8-7-23-15/h3-6,9-10,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHDAVZQMSEEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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